molecular formula C12H10F3NO3 B3163915 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 886967-72-2

5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B3163915
CAS No.: 886967-72-2
M. Wt: 273.21 g/mol
InChI Key: WVAPSFQKIJBMEF-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a 4,5-dihydroisoxazole (isoxazoline) core substituted with a methyl group at position 5, a trifluoromethylphenyl group at position 3, and a carboxylic acid at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dihydroisoxazole ring contributes to conformational rigidity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-[4-(trifluoromethyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-11(10(17)18)6-9(16-19-11)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAPSFQKIJBMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C18H14F3NO3
  • Molecular Weight : 349.31 g/mol
  • CAS Number : 109888-65-5
  • InChIKey : OXWOHUJYPKPJOJ-BDJLRTHQSA-N

The compound features a unique isoxazole ring structure substituted with a trifluoromethylphenyl group, which is believed to enhance its biological activity through electronic and steric effects.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions between appropriate precursors. The cycloaddition of carbethoxyformonitrile oxide to N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide has been reported as an effective method for generating this compound .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve DNA intercalation and disruption of cellular processes critical for cancer cell survival.

Key Findings:

  • The compound showed IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, indicating strong potency compared to normal fibroblast cells (IC50 = 0.36 µM) .
  • Extended exposure times increased the antiproliferative effect significantly, suggesting a time-dependent mechanism of action .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for additional biological activities:

  • Anti-inflammatory Effects : Metabolites of the compound have shown potential anti-inflammatory properties in preclinical models, indicating a broader therapeutic application .
  • Neuropharmacological Effects : Preliminary studies suggest interactions with neurotransmitter systems, potentially positioning it as a candidate for treating neurological disorders .

Case Studies

  • Pancreatic Cancer Study : A study evaluated the efficacy of the compound on pancreatic cancer cell lines (BxPC-3 and Panc-1). The results indicated that the compound significantly reduced cell viability compared to controls, showcasing its potential as an anticancer agent.
  • Inflammation Model : In vivo studies demonstrated that the compound's metabolites exhibited anti-inflammatory effects comparable to established anti-inflammatory drugs, providing insights into its therapeutic potential beyond oncology .

Scientific Research Applications

1.1. Inhibition of NAMPT

One of the prominent applications of 5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid is its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the NAD+ biosynthesis pathway, which plays a crucial role in cellular metabolism and energy homeostasis. Inhibition of NAMPT has therapeutic implications for diseases characterized by elevated levels of this enzyme, such as cancer and metabolic disorders.

  • Case Study : A study highlighted in a patent (WO2014111871A1) demonstrated that derivatives of 4,5-dihydroisoxazole, including the compound , effectively inhibit NAMPT activity, leading to reduced tumor growth in preclinical models . The research indicates potential for developing new cancer therapies targeting this metabolic pathway.

1.2. Antimicrobial Properties

Research has indicated that isoxazole derivatives exhibit antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds.

  • Findings : A study demonstrated that certain isoxazole derivatives showed significant antibacterial activity against various strains of bacteria. The presence of the trifluoromethyl group was linked to increased potency against Gram-positive bacteria .

2.1. Polymer Chemistry

The compound can also be utilized in polymer synthesis due to its unique structural features, which can lead to novel materials with specific properties.

  • Synthesis Example : Research has explored using this compound as a monomer in the creation of copolymers with enhanced thermal stability and chemical resistance . These materials can be applied in coatings, adhesives, and other industrial applications.

3.1. Structural Characteristics

The molecular formula for this compound is C12H10F3N2O3C_{12}H_{10}F_3N_2O_3, with a molecular weight of approximately 259.18 g/mol. Its structure features a dihydroisoxazole ring system that contributes to its biological activity.

3.2. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination or similar methods.
  • Carboxylation to yield the final product.

Summary of Findings

Application AreaDescriptionReferences
Medicinal ChemistryNAMPT inhibitor with potential anti-cancer properties
Antimicrobial ActivityExhibits significant antibacterial effects
Material ScienceUseful as a monomer for high-performance polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid C₁₉H₁₇F₃N₂O₃ 378.35 -CF₃, -COOH Drug candidate for inflammatory targets .
5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid C₁₈H₁₅NO₄ 309.32 -O-C₆H₄-CH₃, -COOH Antibacterial agent; lower metabolic stability due to ether linkage .
5-Methyl-3-p-tolylisoxazole-4-carboxylic acid C₁₂H₁₁NO₃ 217.22 -CH₃ (tolyl), -COOH Intermediate in agrochemical synthesis .
5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid C₁₀H₁₀NO₃S 225.25 Thiophene, -COOH Explored in kinase inhibition .
N-(4-Methoxyphenyl)-5-methyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydroisoxazole-4-carboxamide C₂₀H₁₈F₃N₃O₃ 405.37 -CF₃, -CONH-C₆H₄-OCH₃ Improved solubility due to carboxamide .
Key Differences and Implications:

Substituent Effects :

  • Trifluoromethyl (CF₃) : Enhances binding to hydrophobic pockets in enzymes (e.g., COX-2) compared to methyl or methoxy groups .
  • Carboxylic Acid (-COOH) : Increases polarity and hydrogen-bonding capacity vs. ester or carboxamide derivatives, affecting bioavailability .

Ring Saturation :

  • The 4,5-dihydroisoxazole core in the target compound reduces ring strain compared to fully aromatic isoxazoles, improving synthetic yields .

Biological Activity: Compounds with CF₃ and -COOH (e.g., the target compound) show higher anti-inflammatory activity (IC₅₀ = 0.8 μM vs. COX-2) than analogs with methylphenoxy groups (IC₅₀ = 5.2 μM) . Thiophene-substituted analogs exhibit divergent activity (e.g., kinase inhibition vs. COX inhibition) due to sulfur’s electronic effects .

Data Tables

Table 2: Pharmacokinetic Parameters
Compound LogP Plasma Half-Life (h) Solubility (mg/mL)
This compound 3.2 6.3 0.12
5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid 2.8 2.1 0.45
N-(4-Methoxyphenyl)-4,5-dihydroisoxazole-4-carboxamide derivative 2.5 4.8 1.20

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid?

  • Methodology : A common approach involves cyclocondensation of substituted isoxazole precursors with trifluoromethylphenyl derivatives under acidic or thermal conditions. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst can yield the dihydroisoxazole core .
  • Key Steps :

  • Use of trifluoromethylphenyl boronic acids in Suzuki-Miyaura coupling reactions to introduce the aryl group.
  • Acid-catalyzed ring closure to form the 4,5-dihydroisoxazole structure.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 237–238°C for analogous compounds) .

Q. How should researchers characterize this compound’s structural and chemical properties?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the dihydroisoxazole ring and trifluoromethylphenyl substituents.
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and isoxazole ring vibrations.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
    • Physicochemical Data :
PropertyValue/DescriptionReference
Melting Point237–238°C (analogous)
SolubilityLow in H2_2O; soluble in DMSO, DMF

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture or strong bases, which may hydrolyze the isoxazole ring .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to minimize oxidation of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for this compound?

  • Approach :

  • Use density functional theory (DFT) to model transition states in cyclocondensation reactions.
  • Predict electronic effects of the trifluoromethyl group on reaction kinetics .
    • Case Study : A DFT study on analogous isoxazole derivatives showed that electron-withdrawing groups (e.g., CF3_3) accelerate ring closure by stabilizing intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Data Triangulation :

  • Compare bioassay protocols (e.g., enzyme inhibition vs. cellular assays) to identify variability sources.
  • Validate purity using LC-MS; impurities >95% can skew activity results .
    • Example : Discrepancies in IC50_{50} values may arise from differences in solvent systems (DMSO vs. aqueous buffers) affecting compound solubility .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing CF3_3 with Cl or OCH3_3).
  • Test against target enzymes (e.g., cyclooxygenase-2) to correlate electronic effects with potency.
    • SAR Insights :
Derivative ModificationObserved EffectReference
CF3_3 → ClReduced lipophilicity
CF3_3 → OCH3_3Increased metabolic stability

Q. What advanced techniques improve regioselectivity in isoxazole ring formation?

  • Optimization Strategies :

  • Use microwave-assisted synthesis to reduce side reactions (e.g., over-oxidation).
  • Employ chiral catalysts for enantioselective synthesis of dihydroisoxazole derivatives .
    • Case Study : Microwave irradiation at 150°C for 10 minutes increased regioselectivity by 30% in similar heterocycles .

Q. How should researchers address low solubility in biological assays?

  • Solutions :

  • Prepare stock solutions in DMSO (≤1% v/v final concentration).
  • Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous dispersion .
    • Validation : Dynamic light scattering (DLS) can confirm nanoparticle formation in colloidal suspensions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole-5-carboxylic acid

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